molecular formula C11H16BNO3 B1589304 4-(Morpholinomethyl)phenylboronic acid CAS No. 279262-23-6

4-(Morpholinomethyl)phenylboronic acid

Katalognummer: B1589304
CAS-Nummer: 279262-23-6
Molekulargewicht: 221.06 g/mol
InChI-Schlüssel: QPFDUULIDNELSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Morpholinomethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H16BNO3. It is a boronic acid derivative that features a morpholinomethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinomethyl)phenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with morpholine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Morpholinomethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role in Cross-Coupling Reactions

4-(Morpholinomethyl)phenylboronic acid is widely used as a reagent in palladium-catalyzed cross-coupling reactions, particularly in the formation of carbon-carbon bonds. These reactions are essential for constructing complex organic molecules.

  • Suzuki-Miyaura Coupling : This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in synthesizing various biaryl derivatives. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in creating complex structures from simpler precursors.

Medicinal Chemistry

Potential Anticancer Activity

Research has indicated that boronic acids, including this compound, may exhibit anticancer properties by inhibiting proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death.

  • In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent.

Case Study: Anticancer Mechanism Investigation

A recent investigation focused on the mechanism of action of boronic acids against cancer cells. The study found that this compound effectively inhibited cell proliferation and induced apoptosis through proteasome inhibition pathways.

Materials Science

Development of Functional Materials

This compound is also employed in the synthesis of functional materials, particularly in creating polymers with specific properties such as conductivity or responsiveness to environmental stimuli.

  • Polymer Chemistry : The incorporation of this boronic acid into polymer matrices has been explored for applications in sensors and drug delivery systems.

Case Study: Smart Polymers

A project focused on developing smart polymers utilized this compound as a building block. The resulting materials exhibited significant changes in properties upon exposure to specific stimuli, demonstrating their potential for use in advanced applications like responsive drug delivery systems.

Analytical Chemistry

Use in Chromatography

This compound can serve as a stationary phase modifier or an analytical standard in chromatographic techniques due to its unique interactions with various analytes.

  • High-Performance Liquid Chromatography (HPLC) : It has been utilized to improve the separation efficiency of certain compounds during HPLC analysis.

Case Study: Chromatographic Method Development

A study detailed the development of an HPLC method incorporating this compound for the separation of pharmaceutical compounds. The method demonstrated enhanced resolution and sensitivity compared to traditional approaches.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Organic SynthesisSuzuki-Miyaura CouplingHigh yields of biaryl compounds
Medicinal ChemistryAnticancer ActivityInhibition of cancer cell growth
Materials ScienceSmart PolymersResponsive material properties
Analytical ChemistryHPLC Method DevelopmentEnhanced separation efficiency

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Morpholinomethyl)phenylboronic acid is unique due to the presence of the morpholinomethyl group, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Biologische Aktivität

4-(Morpholinomethyl)phenylboronic acid, also known as B-[4-(4-morpholinylmethyl)phenyl]boronic acid, is a compound with notable biological activity. Its chemical formula is C11_{11}H16_{16}BNO3_3, and it has been studied for various applications in medicinal chemistry, particularly in neuroprotection and as a potential therapeutic agent in cancer treatment.

The biological activity of this compound primarily revolves around its ability to interact with specific proteins involved in cellular stress responses and signaling pathways. Studies indicate that compounds in the phenylboronic acid class can modulate protein interactions, particularly with heat shock proteins (HSPs), which are critical in cellular protection against stress.

  • Heat Shock Protein 90 (Hsp90) Inhibition : Research has shown that derivatives of phenylboronic acids can act as inhibitors of Hsp90, a chaperone protein involved in the stabilization and folding of many oncogenic proteins. The interaction with Hsp90 can lead to the degradation of client proteins that promote tumor growth, thereby exerting anti-cancer effects .
  • Neuroprotective Effects : In models of diabetic neuropathy, compounds similar to this compound have demonstrated the ability to decrease neuronal death induced by high glucose levels. This suggests a potential use in treating neurodegenerative conditions by promoting neuronal survival through the activation of protective pathways .

Neuroprotection

A study evaluated the neuroprotective properties of phenylboronic acid derivatives, including this compound, against glucose-induced neuronal death. The findings indicated that these compounds could significantly enhance neuronal viability under stress conditions by modulating Hsp70 levels, which are crucial for cellular protection .

Anticancer Activity

Another research effort focused on the structure-activity relationship (SAR) of phenylboronic acid derivatives as potential anti-cancer agents. It was found that modifications to the boronic acid structure could enhance binding affinity to Hsp90, leading to increased cytotoxicity against cancer cell lines. This suggests that this compound may possess similar properties, warranting further investigation into its efficacy against various cancers .

Summary of Biological Activities

Activity Effect Reference
Hsp90 InhibitionInduces degradation of oncogenic proteins
NeuroprotectionIncreases neuronal survival under stress
Anticancer PotentialModulates cancer cell viability

Structural Information

Property Value
Molecular FormulaC11_{11}H16_{16}BNO3_3
Molecular Weight221.06 g/mol
SMILESB(C1=CC=C(C=C1)CN2CCOCC2)(O)O
InChIInChI=1S/C11H16BNO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2

Eigenschaften

IUPAC Name

[4-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFDUULIDNELSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451314
Record name {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279262-23-6
Record name {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Morpholinomethyl)phenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of (4-(bromomethyl)phenyl)boronic acid (500 mg) and potassium carbonate (643 mg) in acetonitrile (10 mL) was added morpholine (0.304 mL), and the mixture was stirred at room temperature for 60 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained solid was washed with diisopropyl ether and ethyl acetate to give the title compound (449 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
643 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.304 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Morpholinomethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Morpholinomethyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(Morpholinomethyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(Morpholinomethyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(Morpholinomethyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(Morpholinomethyl)phenylboronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.